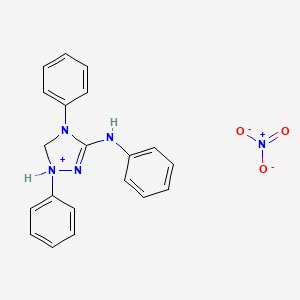
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes an anilino group and two phenyl groups attached to a triazole ring. The nitrate counterion adds to its stability and solubility in various solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of aniline with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with hydrazine derivatives to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the phenyl groups, leading to a variety of products.
Substitution: The anilino and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and inhibition.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer research, the compound has been shown to inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of hormone-dependent cancer cells .
相似化合物的比较
1,2,4-Triazole: A simpler triazole derivative with similar reactivity but lacking the anilino and phenyl groups.
3-Amino-1,2,4-triazole: Another triazole derivative used in various chemical and biological applications.
1,2,4-Triazol-3-one: A triazole compound with a carbonyl group, used in different industrial applications.
Uniqueness: 3-Anilino-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the anilino and phenyl groups enhances its reactivity and potential for forming complex interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
55035-74-0 |
|---|---|
分子式 |
C20H19N5O3 |
分子量 |
377.4 g/mol |
IUPAC 名称 |
N,1,4-triphenyl-1,5-dihydro-1,2,4-triazol-1-ium-3-amine;nitrate |
InChI |
InChI=1S/C20H18N4.NO3/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;2-1(3)4/h1-15H,16H2,(H,21,22);/q;-1/p+1 |
InChI 键 |
CSWYGGLWMHLYBA-UHFFFAOYSA-O |
规范 SMILES |
C1[NH+](N=C(N1C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
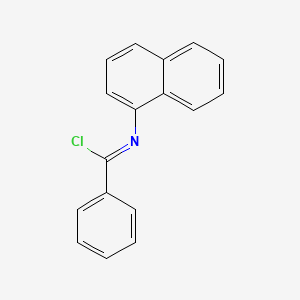
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
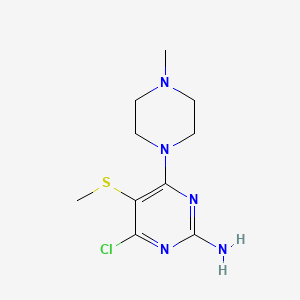
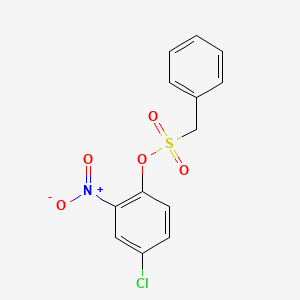

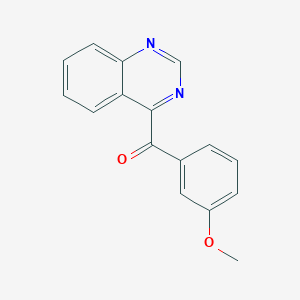
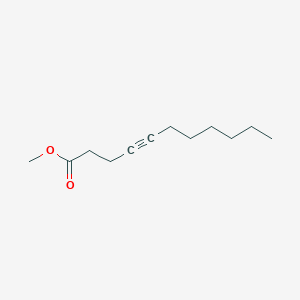
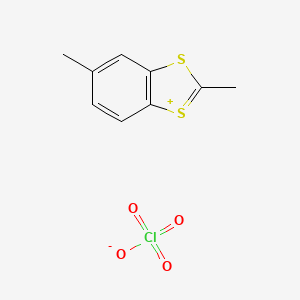
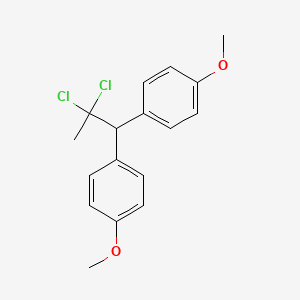
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
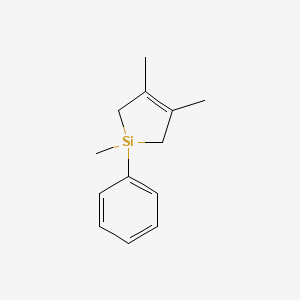
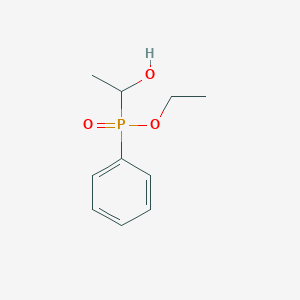
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
